Hosenkoside C Demonstrates Superior Growth Inhibition of Human Lung Adenocarcinoma A549 Cells Compared to Hosenkoside B
In a head-to-head study, Hosenkoside C exhibited more potent anti-proliferative activity against human lung adenocarcinoma A549 cells than its structural analog, Hosenkoside B [1]. The study used an MTT assay to evaluate the compounds' effects on cell growth.
| Evidence Dimension | Inhibition of A549 cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.51 μM |
| Comparator Or Baseline | Hosenkoside B: IC50 = 11.63 μM |
| Quantified Difference | Hosenkoside C is 1.8-fold more potent (lower IC50) than Hosenkoside B. |
| Conditions | In vitro MTT assay on human lung adenocarcinoma A549 cell line after 48-hour treatment. |
Why This Matters
For researchers focusing on lung cancer models, Hosenkoside C offers a quantifiably higher potency starting point than Hosenkoside B, which can reduce compound usage and improve assay sensitivity.
- [1] Pei, H., et al. (2012). Screening of anti-tumor active components from Semen Impatientis: Effects of hosenkosides A, B, C, and D on the growth and cell cycle of human lung cancer A549 cells. Master's Thesis (Chapter 3). View Source
